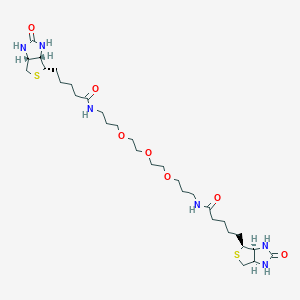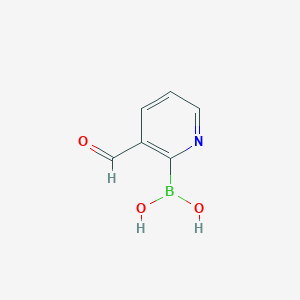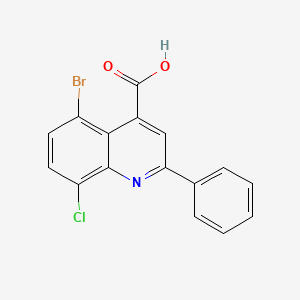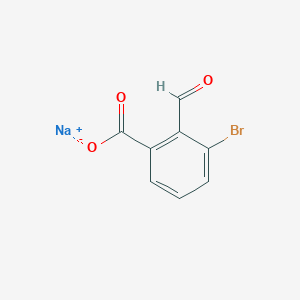
1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid is a compound that features a pyrrole ring substituted with tert-butoxycarbonyl (Boc) protected amino groups. The Boc group is a common protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
The synthesis of 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc anhydride). The general synthetic route includes:
Formation of Boc-Protected Amines: The amino groups are protected by reacting with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate.
Cyclization: The protected amines undergo cyclization to form the pyrrole ring structure.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino groups can be substituted under specific conditions.
Deprotection: The Boc groups can be removed using acids like trifluoroacetic acid, yielding free amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc groups.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and various bases and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid involves its role as a protected intermediate in organic synthesis. The Boc groups protect the amino functionalities during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amines can participate in further reactions, facilitating the synthesis of target molecules .
Comparison with Similar Compounds
1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid can be compared with other Boc-protected amino acids and pyrrole derivatives:
1-Boc-2-amino-1H-pyrrole-3-carboxylic Acid: Similar structure but with fewer Boc groups, leading to different reactivity and applications.
Di-tert-butyl dicarbonate: Used as a reagent for Boc protection but lacks the pyrrole ring structure.
Fmoc-Protected Amino Acids: Another class of protected amino acids using fluorenylmethyloxycarbonyl (Fmoc) groups, offering orthogonal protection strategies.
The uniqueness of this compound lies in its dual Boc protection, providing enhanced stability and versatility in synthetic applications.
Properties
Molecular Formula |
C20H30N2O8 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H30N2O8/c1-18(2,3)28-15(25)21-11-10-12(14(23)24)13(21)22(16(26)29-19(4,5)6)17(27)30-20(7,8)9/h10-11H,1-9H3,(H,23,24) |
InChI Key |
UMVOYVMFFJYWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)


![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)








